Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h6,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRKMBIKELUFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as hydrogenation, esterification, and cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form fully saturated indole derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives have garnered attention for their potential therapeutic applications. The indole framework is known for its biological activity, making this compound a candidate for drug development.
Anticancer Activity
Research indicates that compounds derived from tetrahydroindoles exhibit anticancer properties. For instance, derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Anti-inflammatory Properties
This compound has shown promise in anti-inflammatory research. Its structural similarity to known anti-inflammatory agents allows it to interact with inflammatory mediators and potentially reduce inflammation in various models.
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies due to its ability to mimic natural substrates. Its interactions with enzymes can lead to insights into the mechanisms of action and the development of inhibitors for therapeutic use.
Receptor Binding
Studies have demonstrated that this compound can bind to specific receptors involved in various biological processes. This binding can modulate receptor activity and influence downstream signaling pathways .
Interaction with Biological Targets
Research has focused on the binding affinity of this compound towards various biological targets. Understanding these interactions is crucial for optimizing its structure for enhanced biological activity.
Synthesis of Complex Structures
The compound acts as a precursor in the synthesis of more complex indole derivatives that are valuable in organic synthesis and medicinal chemistry.
Polyheterocyclic Structures
This compound is utilized in synthesizing polyheterocyclic compounds. These structures are significant due to their diverse applications in pharmaceuticals and materials science .
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 1H-indole-2-carboxylate | Indole derivative | Simpler structure; lacks tetrahydro saturation |
| 4,5,6,7-Tetrahydroindol-4-one | Tetrahydroindole | Known for medicinal properties |
| N-(2-hydroxyphenyl)-methyl indole derivatives | Indole derivative | Functionalized at different positions; varying biological activity |
Industrial Applications
Beyond its research applications, this compound is also used in industrial settings.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs with improved efficacy and safety profiles .
Material Science
Its unique chemical properties allow it to be explored in the development of new materials with specific characteristics useful in various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The indole ring system is known to bind to multiple receptors, influencing cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
Tetrahydroindole vs. Isoindole Scaffolds
- This compound and Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate differ in ring connectivity. The isoindole scaffold () positions the nitrogen in a five-membered ring fused to a benzene ring, whereas the tetrahydroindole core features a six-membered saturated ring fused to a pyrrole. This difference influences electronic properties and binding interactions with biological targets .
Substituent Effects
- Formyl vs. Ester Groups : The formyl group in Ethyl 3-formyl derivatives () enables nucleophilic additions (e.g., Schiff base formation), expanding utility in synthesizing imine-linked conjugates or metal complexes .
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indole framework, which is known for its ability to interact with various biological targets. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural features contribute to its biological activity by enabling interactions with receptors and enzymes involved in critical cellular processes.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Receptor Binding : The indole ring system allows binding to multiple receptors, influencing various signaling pathways. This includes potential interactions with serotonin receptors and other G-protein coupled receptors (GPCRs), which are crucial for neurotransmission and other physiological functions .
- Enzyme Interactions : The compound may also inhibit or activate enzymes involved in metabolic pathways. For instance, it has been shown to influence tryptophan metabolism through enzyme interactions .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : A study identified derivatives of the tetrahydroindole scaffold as potential anti-hepatitis C virus (HCV) agents. The compound demonstrated low cytotoxicity (CC50 = 109.9 µM) and promising antiviral efficacy (EC50 values of 8.7 µM for genotype 2a and 12.4 µM for genotype 1b) in replicon reporter cells .
- Antimicrobial Properties : Research indicates that related indole derivatives exhibit significant antibacterial and antifungal activities. For example, certain analogues showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Anti-HCV activity (EC50: 8.7 - 12.4 µM) | |
| Antimicrobial | MIC against E. coli: 0.004 - 0.03 mg/mL | |
| Cytotoxicity | Low cytotoxicity (CC50: 109.9 µM) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring can enhance potency or alter selectivity towards various biological targets. For instance:
- Substituents on the Indole Ring : Variations in substituents can lead to significant changes in receptor binding affinity and enzyme inhibition capabilities .
- Synthesis of Analogues : Innovative synthetic strategies have been developed to create analogues with improved pharmacological profiles. These methods facilitate the exploration of different structural modifications that can enhance therapeutic efficacy .
Q & A
Q. What are the optimal synthetic conditions for Methyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate to achieve high yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous indole carboxylates (e.g., ethyl 7-oxo derivatives) are prepared by refluxing precursors (e.g., 3-formylindole derivatives) with reagents like 2-aminothiazolones in acetic acid for 3–5 hours. Post-synthesis, impurities are removed by sequential washing with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures . Key parameters include stoichiometric ratios (1.1:1 of aldehyde to amine), reaction time, and solvent selection.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray diffraction (XRD): Use SHELX software for refinement (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and ring puckering .
- Spectroscopy: Employ H/C NMR to confirm substituent positions and FT-IR for functional group validation (e.g., ester carbonyl stretches at ~1700 cm).
- Visualization: ORTEP-III with a graphical interface (ORTEP-3) generates thermal ellipsoid diagrams to assess molecular geometry .
Q. How can researchers ensure compound stability during storage and handling?
Methodological Answer: Store the compound at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Purity (>95%) is critical for reproducibility; monitor via HPLC (C18 column, acetonitrile/water mobile phase) or TLC. Avoid prolonged exposure to moisture, as ester groups are prone to hydrolysis .
Advanced Research Questions
Q. How do substituent electronic effects influence reactivity in downstream functionalization?
Methodological Answer: Electron-withdrawing groups (e.g., nitro, cyano) at the indole 5-position enhance electrophilic substitution rates, while electron-donating groups (e.g., methoxy) stabilize intermediates. For example, halogenation (e.g., tetrafluoroindole synthesis) requires careful control of Lewis acid catalysts (e.g., AlCl) and temperature to avoid over-substitution . Computational tools (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
Q. What strategies resolve conformational ambiguities in the tetrahydroindole ring system?
Methodological Answer: The puckered conformation of the tetrahydroindole ring is analyzed using Cremer-Pople coordinates (amplitude , phase ) derived from XRD data. Software like SHELX refines torsional angles, while molecular dynamics simulations (e.g., AMBER) model ring flexibility. For example, a amplitude >0.5 Å indicates significant non-planarity, common in saturated indole derivatives .
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (e.g., lipase-mediated hydrolysis of ester derivatives) separates enantiomers. For instance, methyl (2S)-dihydroindole carboxylate hydrochloride was resolved using (S)-proline-derived chiral auxiliaries and characterized via circular dichroism (CD) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar indole carboxylates?
Methodological Answer: Variations in yield (e.g., 60–85%) often stem from differences in purification (e.g., recrystallization vs. column chromatography) or reaction scale. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading). For example, acetic acid reflux improves yield but may require post-reaction neutralization to prevent ester degradation .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for Indole Carboxylate Derivatives
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| A | 2-Aminothiazolone, AcOH | Reflux, 3–5 h | 75 | >95 | |
| B | Thiourea, Chloroacetic acid | Reflux, NaOAc buffer | 68 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
